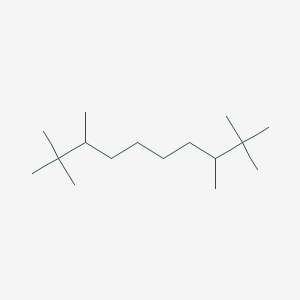
2,2,3,8,9,9-Hexamethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,8,9,9-Hexamethyldecane is a branched alkane with the molecular formula C₁₆H₃₄ It is a hydrocarbon compound characterized by its unique structure, which includes multiple methyl groups attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,8,9,9-Hexamethyldecane typically involves the alkylation of a decane derivative with methyl groups. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a decane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product. The use of advanced catalytic systems and process optimization techniques can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,3,8,9,9-Hexamethyldecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert any functional groups present in the compound to their corresponding reduced forms.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while halogenation can produce various halogenated derivatives.
Scientific Research Applications
2,2,3,8,9,9-Hexamethyldecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Its interactions with biological membranes and proteins can be studied to understand the behavior of branched hydrocarbons in biological systems.
Medicine: Research into its potential as a drug delivery vehicle or its interactions with pharmaceutical compounds.
Industry: It can be used as a solvent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2,3,8,9,9-Hexamethyldecane involves its interactions at the molecular level. As a hydrocarbon, it primarily interacts through van der Waals forces. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. Its branched structure can influence its solubility and reactivity, making it a unique compound for various applications.
Comparison with Similar Compounds
Similar Compounds
2,2,4,7,9,9-Hexamethyldecane: Another branched alkane with a similar structure but different branching positions.
2,2,3,8,9,9-Hexamethylundecane: A longer-chain alkane with additional methyl groups.
Uniqueness
2,2,3,8,9,9-Hexamethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. This distinct structure can lead to different reactivity and interactions compared to other similar compounds, making it valuable for specific research and industrial applications.
Properties
CAS No. |
65604-60-6 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
2,2,3,8,9,9-hexamethyldecane |
InChI |
InChI=1S/C16H34/c1-13(15(3,4)5)11-9-10-12-14(2)16(6,7)8/h13-14H,9-12H2,1-8H3 |
InChI Key |
UJLLPGRIRKFTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















